4-Bromo-2-methyl-1-(methylsulfonyl)benzene
Overview
Description
4-Bromo-2-methyl-1-(methylsulfonyl)benzene is an organic compound with the molecular formula C8H9BrO2S. It is a derivative of benzene, where a bromine atom, a methyl group, and a methylsulfonyl group are substituted at different positions on the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methyl-1-(methylsulfonyl)benzene typically involves the bromination of 2-methyl-1-(methylsulfonyl)benzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve a solvent like carbon tetrachloride or chloroform and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.
Oxidation: Formation of 4-bromo-2-methylbenzoic acid.
Reduction: Formation of 4-bromo-2-methyl-1-(methylthio)benzene.
Scientific Research Applications
4-Bromo-2-methyl-1-(methylsulfonyl)benzene is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties and as a building block in drug development.
Industry: It is employed in the manufacture of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-1-(methylsulfonyl)benzene depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
- 4-Bromophenyl methyl sulfone
- 4-Bromo-1-methyl-2-(methylsulfonyl)benzene
- 2-Bromo-1-methyl-4-(methylsulfonyl)benzene
Comparison: 4-Bromo-2-methyl-1-(methylsulfonyl)benzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical and physical properties, such as melting point, solubility, and reactivity towards nucleophiles and electrophiles. This uniqueness makes it valuable in specific synthetic applications where other compounds may not be as effective.
Properties
IUPAC Name |
4-bromo-2-methyl-1-methylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-6-5-7(9)3-4-8(6)12(2,10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVYXKNXYRIPOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609103 | |
Record name | 4-Bromo-1-(methanesulfonyl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99768-21-5 | |
Record name | 4-Bromo-1-(methanesulfonyl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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